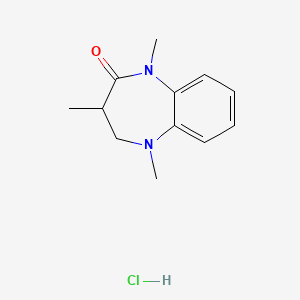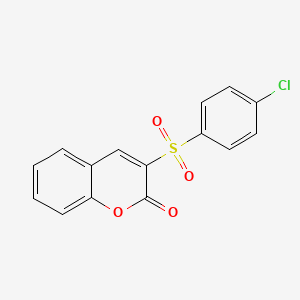![molecular formula C22H28N2O2 B2474020 (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone CAS No. 1706074-20-5](/img/structure/B2474020.png)
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNB belongs to the class of compounds known as piperidines, which have been widely studied for their pharmacological properties. In
Mechanism of Action
The exact mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation and reward processing.
Biochemical and physiological effects:
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have antioxidant effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and growth.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound, which may limit its translatability to clinical settings.
Future Directions
There are several future directions for research on (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone are needed to determine the optimal dosage and administration route for potential clinical use.
In conclusion, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone is a synthetic compound that has shown potential therapeutic applications in scientific research. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone involves the reaction of 4-methoxyphenylpiperidin-4-ol with 1-naphthylacetyl chloride in the presence of a base. The reaction yields (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone as a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of interest is its use as a neuroprotective agent. Studies have shown that (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone can protect neurons from oxidative stress and prevent cell death in vitro. Additionally, (4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-19-11-15-23(16-12-19)18-9-13-24(14-10-18)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-8,18-19H,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQJTNQBKXEJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(naphthalen-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
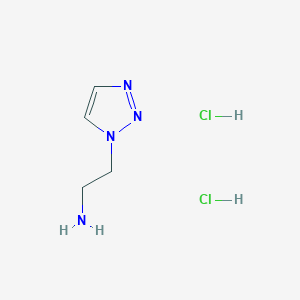

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)

![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)
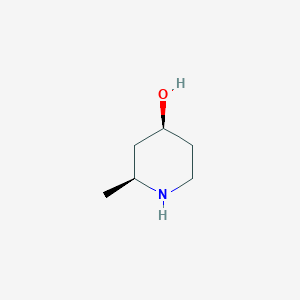
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
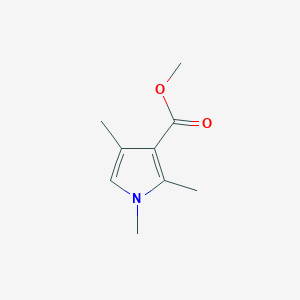
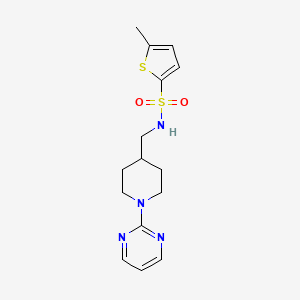
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
